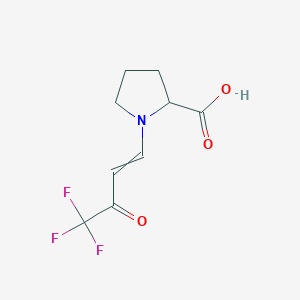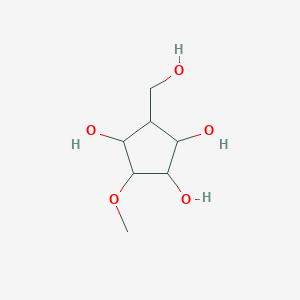![molecular formula C8H14FNO2 B137677 N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 141765-40-4](/img/structure/B137677.png)
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide, also known as NFEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclopentyl compounds and is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).
Wirkmechanismus
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide acts as a positive allosteric modulator of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA receptor, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
In addition to its anticonvulsant and anxiolytic effects, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has also been shown to exhibit neuroprotective properties. Studies have demonstrated that N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its high potency and selectivity for the GABA receptor, making it a useful tool for studying the role of the GABA receptor in neurological disorders. However, one limitation of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide. One area of interest is the development of novel drugs based on the structure of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide for the treatment of epilepsy and anxiety disorders. Another direction is the investigation of the potential neuroprotective effects of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide at the molecular level.
Synthesemethoden
The synthesis of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide involves the reaction of 2-fluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to yield N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. In preclinical studies, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been shown to exhibit anticonvulsant and anxiolytic properties, making it a promising candidate for the development of novel drugs in these therapeutic areas.
Eigenschaften
CAS-Nummer |
141765-40-4 |
|---|---|
Produktname |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
Molekularformel |
C8H14FNO2 |
Molekulargewicht |
175.2 g/mol |
IUPAC-Name |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H14FNO2/c1-5(12)10-8-3-6(4-11)2-7(8)9/h6-8,11H,2-4H2,1H3,(H,10,12)/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
MKJAITJMAAHXMS-BWZBUEFSSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1C[C@@H](C[C@H]1F)CO |
SMILES |
CC(=O)NC1CC(CC1F)CO |
Kanonische SMILES |
CC(=O)NC1CC(CC1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)



![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)



![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
